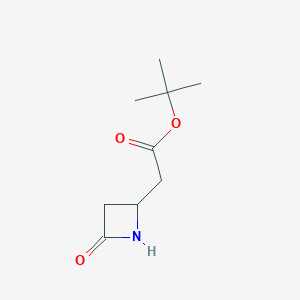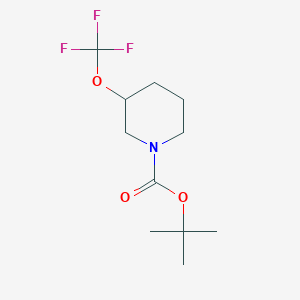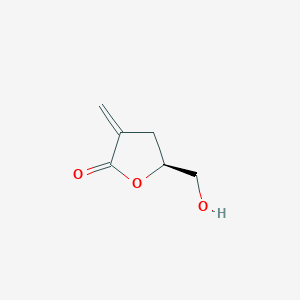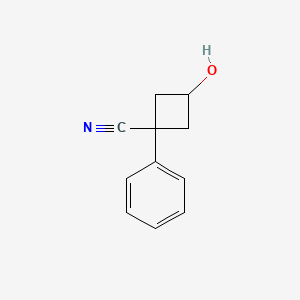
(2-Aminoethyl)bis(trifluoromethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)bis(trifluoromethyl)amine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to an aminoethyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)bis(trifluoromethyl)amine typically involves the reaction of 2-aminoethylamine with trifluoromethylating agents. One common method includes the use of trifluoromethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: (2-Aminoethyl)bis(trifluoromethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups .
Scientific Research Applications
(2-Aminoethyl)bis(trifluoromethyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Aminoethyl)bis(trifluoromethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use as a drug candidate. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
(2-Aminoethyl)bis(2-pyridylmethyl)amine: Known for its use in coordination chemistry and as a ligand for metal complexes.
Bis(2-aminoethyl)amine: Commonly used in the synthesis of chelating agents and as a precursor for various organic compounds.
Uniqueness: (2-Aminoethyl)bis(trifluoromethyl)amine stands out due to the presence of trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4H6F6N2 |
|---|---|
Molecular Weight |
196.09 g/mol |
IUPAC Name |
N',N'-bis(trifluoromethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C4H6F6N2/c5-3(6,7)12(2-1-11)4(8,9)10/h1-2,11H2 |
InChI Key |
PRCSISGTGDSDDP-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)

![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11760755.png)

![5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760769.png)
![4'-(4-Formylphenyl)-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B11760772.png)





![Benzyl allyl[2-(hydroxyimino)ethyl]carbamate](/img/structure/B11760798.png)

